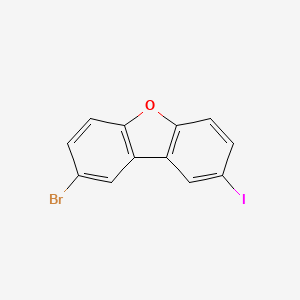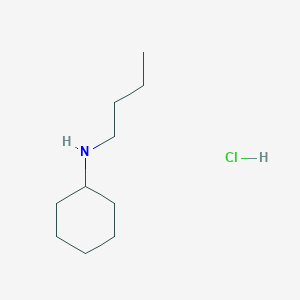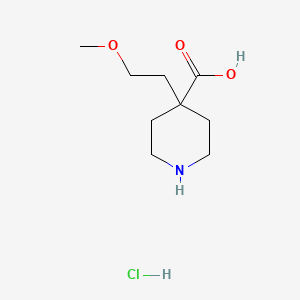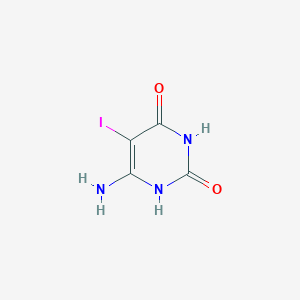
4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid
Overview
Description
4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid is a chemical compound with the molecular formula C8H10N2O2 . It is a hydrochloride salt and is typically stored at room temperature . The compound is a powder in its physical form .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final product .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O2.ClH/c11-8(12)6-3-1-2-5-4-9-10-7(5)6;/h4,6H,1-3H2,(H,9,10)(H,11,12);1H . This indicates the presence of a six-membered ring in the structure of the compound .Chemical Reactions Analysis
The mechanism of the second step of the synthesis process is different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Physical And Chemical Properties Analysis
The compound has a molecular weight of 202.64 . It is a hydrochloride salt and is typically stored at room temperature . The compound is a powder in its physical form .Scientific Research Applications
Synthesis and Anti-inflammatory Actions
- Syntheses and Antiinflammatory Actions of 4,5,6,7-Tetrahydroindazole-5-Carboxylic Acids : A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrated high anti-inflammatory activity in the carrageenan edema test. The most active compound was 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid (Nagakura et al., 1979).
Structural Analysis and Synthesis
- A Convenient Synthesis and Structural Analysis of Novel 4,5,6,7-Tetrahydro-1H-Indazoles : This study reported the synthesis of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters, confirming the indazole structure through HMBC correlations (Murugavel et al., 2010).
Coordination Compounds and Antimicrobial Activity
- Coordination Compounds of 4,5,6,7-Tetrahydro-1H-Indazole with Cu(II), Co(II), and Ag(I) : This research explored the coordination behavior of 4,5,6,7-tetrahydro-1H-indazole with various metals, resulting in compounds exhibiting antibacterial, antifungal, antioxidant, and enzyme inhibition activities (Khan et al., 2017).
Antioxidant Properties
- Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives : This study synthesized a series of tetrahydroindazoles with notable antioxidant activity, evaluated using DPPH and ABTS methods. The compound 2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole showed moderate DPPH decoloring activity (Polo et al., 2016).
Crystal Structure Analysis
- Study on Crystal Structure of 1-(2,4-Dichlorobenzyl)-1H-Indazole-3-Carboxylic Acid : This paper focused on the crystal structure of a specific derivative of 1H-indazole-3-carboxylic acid, highlighting its potential for better bioactivity and therapeutic activity due to its crystalline polymorph (Yong-zhou, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Indazole derivatives have been known to interact with various targets such as sphingosine-1 phosphate receptor-1 (s1p1) , and kinases like CHK1, CHK2, and h-sgk .
Mode of Action
Indazole derivatives are known to inhibit, regulate, or modulate their targets, leading to various cellular changes .
Biochemical Pathways
Indazole derivatives have been reported to influence pathways related to their targets, such as the sphingosine-1 phosphate pathway and pathways involving CHK1, CHK2, and h-sgk .
Result of Action
Indazole derivatives have been reported to exhibit various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid .
properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-3-1-2-5-4-9-10-7(5)6/h4,6H,1-3H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILJNJPONUGIHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid | |
CAS RN |
1423035-09-9 | |
| Record name | 4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1376391.png)





![7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1376401.png)